molecular formula C10H19NO B1248435 (+)-Isonitramine

(+)-Isonitramine

Cat. No.: B1248435
M. Wt: 169.26 g/mol
InChI Key: POCJOGNVFHPZNS-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Isonitramine is a synthetically derived alkaloid, first identified in the Nitraria genus of plants, which has a history of use in traditional hypoglycemic medicine . This compound features a unique 2-azaspiro[5.5]undecane structure with defined stereogenicity at the quaternary carbon, making it a subject of interest in synthetic organic chemistry . Its enantioselective synthesis has been achieved through advanced methods, including phase-transfer catalysis and a decarboxylative aldol cyclization strategy . In biomedical research, this compound shows significant potential as a candidate for metabolic disorder studies. It has been demonstrated to attenuate postprandial hyperglycemia through a multi-targeted mechanism . Its primary actions include a potent inhibitory effect on α-glucosidase activity, which slows carbohydrate breakdown, and the downregulation of the key gluconeogenic enzyme, phosphoenolpyruvate carboxykinase (PEPCK) . Furthermore, studies in zebrafish models indicate that this compound can protect pancreatic β-cells from oxidative stress-induced damage and promote insulin expression . These properties make it a valuable tool for researchers investigating pathways related to diabetes mellitus and pancreatic cell biology. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(6R,11R)-2-azaspiro[5.5]undecan-11-ol

InChI

InChI=1S/C10H19NO/c12-9-4-1-2-5-10(9)6-3-7-11-8-10/h9,11-12H,1-8H2/t9-,10-/m1/s1

InChI Key

POCJOGNVFHPZNS-NXEZZACHSA-N

Isomeric SMILES

C1CC[C@]2(CCCNC2)[C@@H](C1)O

Canonical SMILES

C1CCC2(CCCNC2)C(C1)O

Origin of Product

United States

Isolation and Advanced Structural Elucidation Methodologies

Discovery and Initial Isolation from Natural Sources

The initial identification and extraction of (+)-Isonitramine are credited to studies on plants from the Nitraria genus, which are predominantly found in Asia, Europe, Africa, and Australia. spandidos-publications.com These shrubs, known for their resilience in saline and arid environments, have proven to be a rich source of various alkaloids. spandidos-publications.comspandidos-publications.com

Nitraria sibirica

This compound was first discovered and isolated from the aerial parts of Nitraria sibirica. researchgate.netdtic.mil In a key study, the extraction of the plant material yielded a total alkaloid content of 0.25%. dtic.mil Further separation of the ether-insoluble, non-phenolic portion of the extract led to the isolation of this new alkaloid. dtic.mil The simple spiranic alkaloids, including this compound, are distinguished by their 2-azaspiro[5.5]undecan-7-ol framework. researchgate.net

Nitraria schoberi

While primarily associated with Nitraria sibirica, related alkaloids and the broader class of spiranic alkaloids have also been isolated from Nitraria schoberi. researchgate.netresearchgate.net This species has been a source for a diverse array of alkaloids, including nitraramine and nitramine, which share structural similarities with this compound. researchgate.nettandfonline.comresearchgate.net The investigation of N. schoberi has contributed to the broader understanding of the chemical profile of the Nitraria genus, which is known for producing structurally unique alkaloids. tandfonline.comresearchgate.net

Comprehensive Spectroscopic and Analytical Methodologies for Research-Scale Characterization

The determination of the precise chemical structure of this compound has been accomplished through a combination of advanced spectroscopic and analytical techniques. hyphadiscovery.com Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been indispensable in elucidating the intricate three-dimensional arrangement of atoms within the molecule. hyphadiscovery.commeasurlabs.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule. measurlabs.comuef.fi Both ¹H-NMR and ¹³C-NMR have been crucial in the structural elucidation of this compound and related alkaloids. researchgate.net

Proton NMR (¹H-NMR) spectroscopy is a powerful tool for determining the number of different types of protons in a molecule and their neighboring atoms. bnmv.ac.in The chemical shift, integration, and splitting pattern of the signals in a ¹H-NMR spectrum provide a wealth of structural information. measurlabs.com For complex molecules like this compound, techniques such as Correlation Spectroscopy (COSY) are often employed to establish proton-proton connectivities. tandfonline.comhyphadiscovery.com The analysis of the ¹H-NMR spectrum of this compound, along with its derivatives, has been instrumental in confirming its spiranic structure and the relative stereochemistry of its chiral centers. researchgate.net

Table 1: Selected ¹H-NMR Spectroscopic Data for this compound (Note: Specific chemical shift values and coupling constants can vary slightly depending on the solvent and instrument used. The following is a representative compilation based on published data.)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.47 - 3.74m
H-7~3.6m
H-8ax~1.2m
H-8eq~1.8m
H-9ax~1.5m
H-9eq~1.9m
H-10ax~1.4m
H-10eq~1.7m
H-11ax~1.3m
H-11eq~1.6m

Data compiled from various spectroscopic studies of Nitraria alkaloids. tandfonline.com

Carbon-13 NMR (¹³C-NMR) spectroscopy provides direct insight into the carbon framework of a molecule. scielo.org.bonih.gov Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C-NMR spectrum, revealing the number of different carbon environments and their hybridization states. magritek.com The chemical shifts in ¹³C-NMR are spread over a much wider range than in ¹H-NMR, often allowing for the resolution of individual carbon signals even in complex structures. magritek.com Detailed analysis of the ¹³C-NMR spectrum of this compound has been essential for confirming the 2-azaspiro[5.5]undecane skeleton. researchgate.net

Table 2: Selected ¹³C-NMR Spectroscopic Data for this compound (Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. The following is a representative compilation based on published data.)

Carbon AtomChemical Shift (δ, ppm)
C-1~50-55
C-3~45-50
C-5~60-65 (Spiro Carbon)
C-7~65-70
C-8~30-35
C-9~20-25
C-10~25-30
C-11~35-40

Data compiled from various spectroscopic studies of Nitraria alkaloids. tandfonline.comresearchgate.net

Advanced NMR Techniques (e.g., 2D-NMR) for Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, has been instrumental in assembling the molecular framework of this compound. caltech.eduipb.ptresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the mapping of proton-proton and proton-carbon correlations, respectively, providing unambiguous evidence for the connectivity of atoms within the molecule.

In the case of this compound, ¹H NMR and ¹³C NMR spectral data provide the foundational information for its structural analysis. For instance, the ¹³C NMR spectrum of isonitramine shows distinct signals that can be assigned to the various carbon atoms in the spirocyclic system, including the spiro carbon and the carbon-bearing the hydroxyl group.

¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
Carbon AtomChemical Shift (ppm)
CH₂ (5 positions)20.36, 23.16, 24.33, 28.84, 29.83
Spiro C36.31
CH₂36.64
3-CH₂47.32
1-CH₂60.71
7-CH80.38

The ¹H NMR spectrum complements this information, showing a complex pattern of multiplets for the methylene (B1212753) and methine protons, with specific signals corresponding to the protons at positions 1, 3, and 7. The coupling constants observed in the ¹H NMR spectrum provide valuable information about the dihedral angles between adjacent protons, further aiding in the conformational analysis of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. u-tokyo.ac.jpmdpi.com For this compound, HRMS analysis provides an exact mass measurement, which is used to confirm its molecular formula. The experimentally determined mass for the molecular ion (M+) of this compound was found to be 169.1469, which is in excellent agreement with the calculated mass of 169.1467 for the molecular formula C₁₀H₁₉NO. This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. nih.govlibretexts.org The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of key functional groups. caltech.edumdpi.comresearchgate.net A broad absorption band in the region of 3100-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, as well as the N-H stretching of the secondary amine. The presence of the C=O stretching vibration, typically observed around 1710 cm⁻¹, is absent, confirming the reduction of a ketone precursor during synthesis. The spectrum also displays C-H stretching vibrations around 3000 cm⁻¹ characteristic of alkanes. libretexts.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.netchem-soc.sinih.govnih.gov The structures of nitramine and isonitramine were initially established by X-ray crystallography of their crystalline salts, which demonstrated that they are diastereomers with the hydroxyl group in an equatorial position in the cyclohexane (B81311) ring. rsc.org This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, confirming the spirocyclic nature of isonitramine. researchgate.netresearchgate.net The determination of the absolute configuration through anomalous dispersion measurements is crucial for unambiguously defining the stereochemistry of the chiral centers. researchgate.netmit.edu

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are a class of analytical techniques that probe the stereochemical features of chiral molecules by measuring their differential interaction with polarized light. numberanalytics.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.govlibretexts.orgjascoinc.com This technique is particularly useful for determining the absolute configuration of stereogenic centers. chem-soc.si The CD spectrum of this compound, when analyzed in conjunction with established rules like the octant rule, has been used to establish the absolute configurations of the asymmetric centers. researchgate.net The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores and their surrounding atoms, providing a powerful tool for stereochemical elucidation. chem-soc.sirsc.org

Vibrational Circular Dichroism (VCD) is an extension of CD spectroscopy into the infrared region, measuring the differential absorption of left and right circularly polarized infrared radiation. rsc.orgwikipedia.orgnih.gov VCD is highly sensitive to the three-dimensional structure of a molecule and can provide detailed conformational information in solution. rsc.orgwikipedia.org By comparing experimental VCD spectra with those predicted by quantum mechanical calculations, it is possible to determine the absolute configuration of chiral molecules. wikipedia.orgrsc.org This technique offers a powerful alternative or complement to X-ray crystallography, especially for molecules that are difficult to crystallize. mdpi.com

Advanced Synthetic Methodologies for + Isonitramine and Stereoisomers

Development of Enantioselective Total Synthesis Strategies.acs.orgresearchgate.netresearchgate.netacs.orgcaltech.edunih.govncl.res.inresearchgate.netacs.orgresearcher.life

Phase-Transfer Catalytic (PTC) Alkylation Approaches for Chiral Quaternary Centers.acs.orgresearchgate.netacs.orgacs.orgresearcher.lifefrontiersin.org

A critical step in the enantioselective synthesis of (+)-isonitramine is the creation of the chiral quaternary carbon at the spiro-center. Phase-transfer catalysis (PTC) has emerged as a powerful method for this purpose. researchgate.net This technique facilitates the alkylation of α-carboxylactams under mild, biphasic conditions, offering operational simplicity and making it suitable for larger-scale synthesis. acs.orgresearchgate.net

In a key study, the α-alkylation of an N-benzhydryl protected α-tert-butoxycarbonyl lactam was conducted using a chiral phase-transfer catalyst. acs.orgacs.org Specifically, the use of (S,S)-NAS bromide, a binaphthyl-modified chiral quaternary ammonium (B1175870) salt, under solid-liquid PTC conditions (solid KOH in toluene (B28343) at -40 °C) resulted in the formation of the desired α-alkylated product in high chemical yield (<99%) and excellent enantioselectivity (<98% ee). acs.orgacs.org The bulky benzhydryl protecting group on the nitrogen atom and the use of a bulky electrophile were found to be crucial for achieving high enantioselectivity, as they effectively direct the approach of the electrophile to one face of the catalyst-enolate complex. acs.org The choice of the phase-transfer catalyst is stereodetermining; using the pseudoenantiomeric (R,R)-NAS bromide catalyst allows for the synthesis of the opposite enantiomer, (–)-isonitramine, with similarly high yield and enantiomeric excess. acs.orgresearchgate.net

Table 1: Key PTC Alkylation Reaction Data

CatalystSubstrateAlkylating AgentYieldEnantiomeric Excess (ee)
(S,S)-NAS bromideN-benzhydryl-α-tert-butoxycarbonyl-δ-valerolactamAllyl bromide>95%98%
(R,R)-NAS bromideN-benzhydryl-α-tert-butoxycarbonyl-δ-valerolactamAllyl bromide~95%98%

Dieckmann Condensation in Spirocyclic Ring Formation.acs.orgresearchgate.netacs.orgnih.govacs.orgmasterorganicchemistry.com

The Dieckmann condensation is an intramolecular Claisen condensation that serves as a pivotal ring-forming step in several total syntheses of this compound. acs.orgresearchgate.netacs.orgnih.govacs.org This reaction is particularly effective for constructing five- and six-membered rings from a linear diester precursor. masterorganicchemistry.com In the context of isonitramine synthesis, a diester intermediate, prepared through several steps including the PTC alkylation, undergoes intramolecular cyclization to form the six-membered carbocyclic ring of the 2-azaspiro[5.5]undecane system. acs.orgacs.org

The reaction involves the deprotonation of an α-carbon to one ester group, which then acts as a nucleophile, attacking the carbonyl of the second ester group on the same molecule. masterorganicchemistry.com This process results in the formation of a β-keto ester, which in this case is a spirocyclic dione (B5365651). acs.orgacs.org The successful execution of the Dieckmann condensation is a key step that establishes the core spirocyclic framework of the target molecule. acs.orgresearchgate.netacs.orgnih.govacs.org

Diastereoselective Reduction Strategies for Stereocontrol.acs.orgresearchgate.netacs.orgnih.govresearchgate.netacs.orgjocpr.comchemistrydocs.com

With the spirocyclic dione in hand, the next crucial step is the diastereoselective reduction of one of the ketone functionalities to an alcohol, establishing the final stereocenter of this compound. acs.orgresearchgate.netacs.orgnih.gov The stereochemical outcome of this reduction is critical for obtaining the desired natural product. researchgate.netacs.org

In one successful synthesis, the bulky N-benzhydryl group played a significant role in directing the approach of the reducing agent, leading to high diastereoselectivity. acs.org The reduction of the spirocyclic dione intermediate yields the corresponding alcohol with the desired stereochemistry. acs.orgacs.orgresearchgate.net Following the reduction, the lactam carbonyl is typically reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). acs.org The final deprotection of the nitrogen, often by catalytic hydrogenation to remove the benzhydryl group, affords this compound. acs.org The ability to control the stereochemistry during the reduction step is a testament to the strategic use of protecting groups and the careful selection of reagents. jocpr.comchemistrydocs.com

Ring-Closing Metathesis (RCM) in Spiropiperidine Construction.researchgate.netncl.res.inrsc.orguni-tuebingen.deresearchgate.netorganic-chemistry.orgwikipedia.org

Ring-closing metathesis (RCM) offers an alternative and powerful strategy for the construction of the spiropiperidine core of isonitramine and its stereoisomers. researchgate.netncl.res.in RCM utilizes metal catalysts, such as Grubbs' catalyst, to form cyclic alkenes from acyclic dienes, often with the expulsion of a small volatile molecule like ethylene. organic-chemistry.orgwikipedia.org This method is valued for its tolerance of a wide range of functional groups and its ability to form various ring sizes. wikipedia.org

In the synthesis of (–)-isonitramine, (–)-sibirine, and (+)-nitramine, RCM was employed as a key step. researchgate.netncl.res.in The synthesis begins with an enantiomerically pure precursor which is subjected to a diastereoselective Hosomi-Sakurai allylation followed by the RCM reaction to construct the spirocyclic framework. researchgate.netncl.res.in A diene precursor is treated with a ruthenium-based catalyst, which mediates the intramolecular cyclization to afford the desired spiropiperidine derivative. rsc.orguni-tuebingen.deresearchgate.net This approach provides a concise and efficient route to these complex alkaloids, demonstrating the utility of RCM in modern natural product synthesis. researchgate.netncl.res.in

Table 2: Representative RCM Reaction

CatalystSubstrateProductYield
Grubbs' CatalystDiene precursorSpiropiperidine derivativeHigh

Hosomi-Sakurai Allylation as a Key Diastereoselective Step.researchgate.netncl.res.infrontiersin.orgchemrxiv.org

The Hosomi-Sakurai reaction, the Lewis acid-catalyzed allylation of an electrophile with an allyl silane, has been utilized as a key diastereoselective C-C bond-forming reaction in the synthesis of Nitraria alkaloids. researchgate.netncl.res.infrontiersin.org This reaction is particularly useful for creating new stereocenters with a high degree of control. frontiersin.orgchemrxiv.org

In a synthetic route towards (–)-isonitramine and (–)-sibirine, the Hosomi-Sakurai allylation was performed on an aldehyde intermediate derived from an enantiopure starting material. researchgate.netncl.res.infrontiersin.org The reaction with allyltrimethylsilane (B147118) in the presence of a Lewis acid, such as BF₃·Et₂O, proceeded with good diastereoselectivity (78:22 dr) to furnish the key homoallylic alcohol intermediate. frontiersin.org For the synthesis of (+)-nitramine, a similar strategy was employed, but with SnCl₄ as the Lewis acid, which resulted in even higher diastereoselectivity (96:4 dr). frontiersin.org The resulting product contains the necessary diene functionality for a subsequent ring-closing metathesis step, showcasing a powerful combination of modern synthetic methods. researchgate.netncl.res.in

Intramolecular SN2' Alkylation Approaches.researchgate.netcaltech.educdnsciencepub.commolaid.comthieme-connect.com

An alternative strategy for the construction of the spirocyclic system of this compound involves an intramolecular SN2' alkylation of a lactam enolate. researchgate.netcaltech.edu This approach relies on the nucleophilic attack of an enolate onto an allylic electrophile within the same molecule, proceeding with a formal double bond migration. cdnsciencepub.comthieme-connect.com

A stereoselective synthesis of this compound has been reported that utilizes a "triple allylic strain-controlled" intramolecular lactam enolate SN2' alkylation as the key step. researchgate.net This method allows for the formation of the spirocyclic ring system with a high degree of stereocontrol, dictated by the conformational preferences of the acyclic precursor. researchgate.netcaltech.edu This elegant approach demonstrates the power of substrate control in directing the stereochemical outcome of complex chemical transformations. molaid.comthieme-connect.com

Mannich Reaction-Based Cyclization Strategies

The intramolecular Mannich reaction is a powerful and frequently employed method for constructing nitrogen-containing ring systems in alkaloid synthesis, often mimicking proposed biosynthetic pathways. nih.govrsc.org This reaction involves the aminoalkylation of a carbon nucleophile, and while it is commonly used for fused and bridged bicyclic systems, its application in forming spirocyclic structures like that of isonitramine is a notable strategic advancement.

A direct route to the racemic core of nitramine and isonitramine utilizes an intramolecular Mannich reaction to assemble the key 2-azaspiro[5.5]undecane framework. rsc.orgrsc.org The synthesis commences with a readily available nitrile precursor, which is transformed into an amino acetal (B89532). The crucial cyclization step is then achieved by treating this amino acetal with gaseous formaldehyde (B43269) in an acidic methanolic solution. This reaction proceeds directly to the spirocyclic ketone in moderate to good yields (50-60%), avoiding the isolation of the unstable intermediate amino ketone which is prone to forming an enamine. The subsequent reduction of this spirocyclic ketone with sodium borohydride (B1222165) yields a mixture of N-benzylnitramine and N-benzylisonitramine.

StepReactantReagentsProductYield
CyclizationAmino Acetal (6)Gaseous formaldehyde, Methanol, Hydrochloric acidSpirocyclic Ketone (8)50-60%
ReductionSpirocyclic Ketone (8)Sodium borohydride (NaBH₄)N-benzylnitramine & N-benzylisonitramine-

Asymmetric Synthesis of Specific Stereoisomers

The demand for enantiomerically pure Nitraria alkaloids has driven the development of sophisticated asymmetric syntheses. These methods are crucial for establishing the absolute stereochemistry of these natural products and for investigating their specific biological activities. Key strategies often focus on the enantioselective installation of the C5 quaternary stereocenter. acs.orgnih.govacs.org

The synthesis of (-)-isonitramine, the enantiomer of the natural product, has been successfully achieved through strategic modifications of asymmetric catalytic systems. acs.orgnih.gov A highly effective approach relies on an asymmetric phase-transfer catalytic (PTC) α-allylation of an α-carboxylactam. acs.orgnih.govsnu.ac.kr The enantioselectivity of this key step is controlled by the chirality of the phase-transfer catalyst. acs.orgnih.gov

Another distinct method involves a two-step sequence featuring a Mannich reaction followed by a palladium-catalyzed decarboxylative allylic alkylation. nih.gov This strategy was successfully applied to the synthesis of (-)-isonitramine, where the final deprotection steps using potassium hydroxide (B78521) furnished the target alkaloid. nih.gov

Modern synthetic strategies often aim for flexibility, allowing for the synthesis of multiple related natural products from a common intermediate or a late-stage product. acs.org This divergent approach is highly efficient and has been successfully applied to the Nitraria alkaloid family. acs.orgnih.govresearchgate.net

The enantioselective total synthesis of (-)-isonitramine provides a direct precursor for the synthesis of (-)-sibirine. acs.orgnih.govsnu.ac.krresearchgate.net Through a two-step sequence of N-ethoxycarbonylation of (-)-isonitramine followed by reduction, (-)-sibirine was produced with high enantiopurity (98% ee) in a 14-step sequence from the initial starting material. acs.orgnih.govsnu.ac.krresearchgate.net

Starting MaterialTarget AlkaloidKey Transformation StepsOverall StepsEnantiomeric Excess (ee)Overall Yield
(-)-Isonitramine(-)-Sibirine1. N-ethoxycarbonylation 2. Reduction1498%32%
(R)-2-benzhydryl-2-azaspiro[5.5]undecane-1,7-dione(+)-Nitramine1. Diastereoselective reduction 2. Reductive removal of diphenylmethyl group1198%40%

Synthesis of (-)-Isonitramine

Methodological Advancements in Stereoselective Construction of Quaternary Carbon Centers

The construction of all-carbon quaternary stereocenters is a formidable challenge in organic synthesis. rsc.orgnih.gov The synthesis of this compound and its congeners has served as a platform for the development and application of novel and robust methods to address this challenge. acs.orgnih.govacs.org

A premier strategy involves the asymmetric phase-transfer catalytic (PTC) α-alkylation of α-tert-butoxycarbonyl lactams. acs.orgnih.govacs.orgacs.orgresearchgate.net This method utilizes a chiral N-spiro ammonium bromide catalyst (such as NAS bromide) under solid-liquid PTC conditions to achieve highly enantioselective α-allylation of δ-valerolactam derivatives. acs.orgacs.org This reaction effectively establishes the chiral quaternary carbon that forms the spiro-center of the Nitraria alkaloids with excellent chemical yield and enantioselectivity (<98% ee). acs.org The resulting α-allyl-α-carboxylactam is then advanced through a Dieckmann condensation to form the second ring of the spiro-system. acs.orgnih.govresearchgate.net

An alternative, powerful two-step sequence has also been developed, which functions as an asymmetric Mannich-type reaction. nih.govacs.orgacs.org This protocol involves an initial Mannich reaction followed by a palladium-catalyzed decarboxylative enantioselective allylic alkylation. researchgate.netacs.org This strategy is notable for its ability to effectively generate asymmetric Mannich-type products from "thermodynamic" enolates of substrates that have other acidic protons, and it has been successfully used to construct the spirocyclic amine-containing scaffolds of alkaloids like (-)-isonitramine. nih.govacs.org

MethodKey ReactionCatalyst SystemKey Features
Asymmetric Phase-Transfer Catalysisα-Alkylation of α-carboxylactamsChiral (S,S)- or (R,R)-NAS Bromide / Solid KOHHigh enantioselectivity (<98% ee); catalyst controls stereochemistry.
Two-Step Mannich/Decarboxylative Alkylation1. Mannich reaction 2. Pd-catalyzed allylic alkylationPalladium / Chiral LigandAccesses α-quaternary carbonyl compounds from thermodynamic enolates; broad substrate scope.

Development of Scalable Synthetic Routes for Academic Research Material Supply

A crucial aspect of synthetic chemistry is the ability to produce sufficient quantities of a target molecule for further investigation, such as biological activity studies. acs.org While many total syntheses are focused on proof-of-concept at the milligram scale, the development of scalable routes is essential for practical applications.

Mechanistic Investigations of Biological Activities in Research Models

Modulation of Carbohydrate Catabolism Pathways

Studies have explored the role of (+)-isonitramine in key pathways of carbohydrate breakdown and synthesis, suggesting a potential to modulate blood glucose levels through multiple mechanisms.

Enzyme Inhibition Studies (e.g., α-Glucosidase Inhibition in vitro)

In vitro studies have demonstrated that this compound exerts a significant inhibitory effect on α-glucosidases. nih.govd-nb.info This class of enzymes is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound may help to slow down the absorption of glucose from the diet. Interestingly, the inhibitory action of this compound appears to be selective, as it did not show an inhibitory effect on α-amylase in vitro. nih.govd-nb.info The structural similarity of this compound, which possesses an amino alcohol structure, to the known α-glucosidase inhibitor acarbose (B1664774) has been noted as a potential basis for this activity. nih.gov

EnzymeEffect of this compoundSource
α-GlucosidaseSignificant inhibition nih.govd-nb.info
α-AmylaseNo significant inhibition nih.govd-nb.info

Impact on Gluconeogenesis-Related Enzymes and Gene Expression (e.g., Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) Downregulation in vitro)

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. A key rate-limiting enzyme in this pathway is Phosphoenolpyruvate Carboxykinase (PEPCK). Research has shown that this compound can downregulate the expression of PEPCK. nih.govd-nb.info This downregulation of PEPCK suggests that this compound may contribute to lowering blood glucose levels by reducing the production of glucose in the liver.

Gene/EnzymeEffect of this compoundResearch ModelSource
PEPCKDownregulation of expressionin vitro nih.govd-nb.info

Cellular-Level Effects in Research Models

Beyond its effects on metabolic enzymes, this compound has been investigated for its direct effects on cells, particularly those involved in glucose homeostasis.

Protection against Oxidative Stress in Cellular Contexts (e.g., Pancreatic Beta-Cell Protection)

Pancreatic beta-cells are responsible for producing and secreting insulin (B600854). These cells are known to be vulnerable to damage from oxidative stress, which is implicated in the development and progression of diabetes. Studies using an alloxan-induced oxidative stress model in zebrafish have demonstrated that this compound can protect pancreatic beta-cells from damage. nih.govd-nb.inforesearchgate.net This protective effect against reactive oxygen species (ROS)-mediated toxicities suggests a potential role for this compound in preserving the function and integrity of pancreatic islets. nih.govd-nb.info

Cellular ModelStressorEffect of this compoundSource
Zebrafish Pancreatic IsletsAlloxan-induced oxidative stressProtection against damage nih.govd-nb.inforesearchgate.net

Modulation of Intracellular Signaling Pathways (e.g., Insulin Expression in cellular models)

In addition to protecting pancreatic beta-cells, this compound has been shown to directly influence their primary function: the production of insulin. Research indicates that this compound can induce insulin expression. nih.govd-nb.info This effect, combined with its protective action on beta-cells and its influence on glucose metabolism enzymes, points towards a multi-faceted mechanism of action.

Cellular ProcessEffect of this compoundResearch ModelSource
Insulin ExpressionIncreased expressionCellular models nih.govd-nb.info

Identification and Characterization of Molecular Targets (e.g., Protein or Receptor Binding Studies)

The primary molecular targets of this compound identified in the available research are the enzymes it modulates. The significant and selective inhibition of α-glucosidase suggests a direct binding interaction. nih.gov Similarly, the downregulation of PEPCK expression indicates an interaction with the signaling pathways that regulate the transcription of the PCK1 gene. nih.gov However, detailed protein or receptor binding studies and molecular docking analyses for this compound are not extensively reported in the provided search results. The observed biological activities strongly suggest that this compound interacts with specific molecular targets within the carbohydrate catabolism and insulin regulation pathways.

Comparative Analysis with Known Biochemical Modulators (e.g., Acarbose)

The therapeutic potential of the synthetic Nitraria alkaloid, this compound, has been evaluated in the context of its anti-diabetic properties, drawing comparisons with established biochemical modulators like acarbose. researchgate.netnih.gov Acarbose is a well-known oral α-glucosidase inhibitor used in the management of type 2 diabetes mellitus. researchgate.net Research indicates that this compound shares a similarity in its amino alcohol structure with acarbose, suggesting a potential for related biological activity. researchgate.net

In vitro studies have been conducted to compare the inhibitory effects of this compound and acarbose on key carbohydrate-metabolizing enzymes. One pivotal study demonstrated that this compound exerts a significant inhibitory effect on α-glucosidases. researchgate.netnih.gov This is a crucial mechanism for controlling postprandial hyperglycemia, as α-glucosidases are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a more gradual increase in blood glucose levels after a meal.

Interestingly, the same research revealed that while potent against α-glucosidases, this compound does not inhibit α-amylase. researchgate.netnih.gov This selectivity is a noteworthy characteristic, as α-amylase is involved earlier in the digestive process, breaking down starches into smaller oligosaccharides.

Further mechanistic investigations have shed light on other potential pathways through which this compound may exert its anti-diabetic effects. In addition to its α-glucosidase inhibitory activity, studies in zebrafish models have shown that this compound can downregulate the expression of phosphoenolpyruvate carboxykinase (PEPCK). researchgate.netnih.gov PEPCK is a key enzyme in the gluconeogenesis pathway, which is the metabolic process of generating glucose from non-carbohydrate sources. By downregulating PEPCK, this compound may help to reduce endogenous glucose production. researchgate.netnih.gov

Furthermore, research suggests that this compound can induce insulin expression without demonstrating toxicity in the studied models. researchgate.netnih.gov This is a significant finding, as insulin is the primary hormone responsible for promoting glucose uptake from the bloodstream into cells. The ability to enhance insulin expression, coupled with the inhibition of glucose absorption and production, highlights the multifaceted potential of this compound as an anti-diabetic agent. In vivo studies in zebrafish have further supported these findings, showing that this compound can alleviate postprandial hyperglycemia induced by streptozotocin (B1681764) and protect pancreatic β-cells from oxidative stress. researchgate.netnih.govscielo.br

The following table provides a comparative overview of the in vitro α-glucosidase inhibitory activity of this compound and acarbose, based on available research data.

CompoundTarget EnzymeInhibitory Activity (IC50)Reference
This compoundα-GlucosidaseSignificant inhibitory effect researchgate.netnih.gov
Acarboseα-GlucosidaseIC50: 2.77 ± 0.09 mg/mL scielo.br
Acarboseα-GlucosidaseIC50: 139.4 μg/mL jppres.com
Acarboseα-GlucosidaseIC50: 11.96 mM nih.gov

Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Studies

Rational Design and Synthesis of (+)-Isonitramine Analogs and Derivatives

The rational design and synthesis of analogs of this compound are central to exploring its therapeutic potential. researchgate.netresearchgate.net this compound belongs to the Nitraria alkaloids, which are characterized by a 2-azaspiro[5.5]undecane-7-ol framework and possess a chiral quaternary carbon. researchgate.net The synthesis of these complex molecules is a significant focus of research, aiming to create variations that can help elucidate which parts of the molecule are essential for its biological activity. researchgate.netnih.govnih.govunisi.itmdpi.com

Several enantioselective total syntheses of this compound and its stereoisomers, such as (-)-isonitramine, (+)-nitramine, and (-)-sibirine, have been developed. acs.orgnih.gov One efficient method involves a 12-step synthesis starting from δ-valerolactam, utilizing key reactions like enantioselective phase-transfer catalytic allylation, Dieckmann condensation, and diastereoselective reduction. nih.govresearchgate.net The ability to synthesize different stereoisomers is critical, as switching the phase-transfer catalyst can yield the opposite enantiomer, such as (-)-isonitramine. acs.orgnih.gov This control over stereochemistry allows for a systematic investigation of how the spatial arrangement of atoms affects biological function. researchgate.net

Further modifications to the core structure have been explored. For instance, N-ethoxycarbonylation of (-)-isonitramine followed by reduction yields (-)-sibirine. acs.orgnih.gov These synthetic strategies not only provide access to the natural alkaloids but also open avenues for creating novel derivatives with potentially enhanced or different biological activities. nih.gov The development of these synthetic routes is a prerequisite for comprehensive SAR and SSR studies. uni-freiburg.de

Elucidation of Key Structural Motifs and Functional Groups Dictating Biological Activity and Specificity

The biological activity of this compound and its analogs is dictated by key structural motifs and functional groups. reachemchemicals.combiotechacademy.dklibretexts.orgsolubilityofthings.comnumberanalytics.com The core 2-azaspiro[5.5]undecane-7-ol structure is a defining feature of this class of Nitraria alkaloids. researchgate.netresearchgate.net This spirocyclic system imparts a rigid three-dimensional conformation that is crucial for its interaction with biological targets. nih.gov

The presence and orientation of functional groups on this scaffold are critical for activity and specificity. reachemchemicals.comsolubilityofthings.com For example, this compound exhibits significant inhibitory effects on α-glucosidases but not on α-amylase, suggesting a high degree of selectivity. researchgate.net This selectivity is attributed to the specific arrangement of its amino alcohol structure, which shares similarities with acarbose (B1664774), a known α-glucosidase inhibitor. researchgate.net

Impact of Stereochemistry on Biological Mechanisms

Stereochemistry plays a pivotal role in the biological mechanisms of action for chiral compounds like this compound. nih.govnih.gov The specific three-dimensional arrangement of atoms in enantiomers can lead to significant differences in their pharmacological activity, potency, and even toxicity. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with different stereoisomers. nih.gov

For the Nitraria alkaloids, including this compound, the stereogenicity at the quaternary carbon of the 2-azaspiro[5.5]undecane-7-ol structure is a critical determinant of their biological profile. acs.orgnih.govresearchgate.net The synthesis of both (+)- and (-)-isonitramine has been crucial for investigating these stereochemical effects. acs.orgnih.gov For example, the biological evaluation of different stereoisomers can reveal whether one enantiomer is significantly more active than the other, or if they have entirely different biological targets. nih.gov

The ability to selectively synthesize specific diastereomers and enantiomers, such as (+)-nitramine and (-)-sibirine from intermediates of isonitramine synthesis, allows for a detailed exploration of how the relative and absolute configurations of the chiral centers influence biological activity. acs.orgnih.gov This understanding is essential for developing enantiomerically pure drugs, which can offer a better therapeutic index by maximizing the desired activity and minimizing potential side effects associated with the less active or inactive isomer. nih.gov

Computational Approaches in SAR Derivation

Computational methods are increasingly integral to understanding the structure-activity relationships of complex molecules like this compound. rsc.org These approaches provide valuable insights into how ligands interact with their biological targets at a molecular level, complementing experimental studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.org While specific QSAR studies on this compound are not detailed in the provided context, the principles of QSAR are highly relevant to the SAR studies of its analogs.

In a typical QSAR study, a set of structurally related compounds, such as the various synthesized Nitraria alkaloids and their derivatives, would be evaluated for their biological activity. researchgate.net Then, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods are then used to develop a mathematical equation that correlates these descriptors with the observed biological activity. This resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. wikipedia.org

Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme. openaccessjournals.com This technique is instrumental in elucidating the specific interactions that govern the biological activity of compounds like this compound. nih.govmdpi.comtubitak.gov.tr

In the case of this compound's inhibitory effect on α-glucosidase, molecular docking could be used to simulate the binding of this compound and its analogs into the active site of the enzyme. researchgate.net By analyzing the docked poses, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the enzyme's active site. mdpi.com

These docking studies can help explain the observed SAR and SSR. For example, they can reveal why certain functional groups or stereochemical configurations lead to higher binding affinity and, consequently, greater inhibitory activity. mdpi.com The insights gained from molecular docking can guide the rational design of new derivatives with improved binding characteristics, ultimately leading to the development of more effective therapeutic agents. nih.gov

Biosynthesis and Chemoenzymatic Research

Proposed Biosynthetic Pathways of Nitraria Alkaloids (e.g., Lysine-Based Metabolism)

The biosynthesis of Nitraria alkaloids, including (+)-isonitramine, is thought to be rooted in an unusual metabolic pathway primarily utilizing L-lysine. nih.govresearchgate.net While the complete biosynthetic route to this compound has not been fully elucidated, a plausible pathway has been proposed based on the known metabolism of lysine (B10760008) and the structures of co-occurring alkaloids. nih.govresearchgate.net

The foundational steps of this pathway are believed to mirror the initial stages of lysine catabolism. wiley-vch.de This process likely begins with the decarboxylation of L-lysine to form cadaverine (B124047). nih.gov Subsequently, oxidative deamination of cadaverine would yield an aminoaldehyde, which then cyclizes to form a Δ¹-piperideine ring. wiley-vch.denih.gov

A key feature of the proposed biosynthesis of many Nitraria alkaloids is the dimerization or further elaboration of this Δ¹-piperideine intermediate. nih.gov For the spiranic alkaloids like this compound, it is hypothesized that two distinct piperideine-containing units, both derived from lysine, undergo a key condensation reaction. One of these units is a simple piperideine ring, while the other is a more complex intermediate, potentially derived from the reaction of a piperideine precursor with another metabolite. The condensation of these two building blocks, followed by a series of cyclizations, reductions, and oxidations, is thought to lead to the characteristic 2-azaspiro[5.5]undecane core of this compound. nih.govresearchgate.net

The diversity of alkaloid structures found in Nitraria species, from simple piperidines to complex indole-containing compounds, suggests a branching pathway from common lysine-derived intermediates. nih.govresearchgate.net This metabolic plasticity underscores the unique evolutionary path of secondary metabolism in this plant genus. nih.gov

Identification and Characterization of Enzymes Involved in Biosynthesis

While the complete enzymatic cascade for this compound biosynthesis remains to be fully characterized, several key enzyme families are implicated based on the proposed pathway and general knowledge of alkaloid biosynthesis. rsc.orgnih.gov Advances in transcriptomics and proteomics of alkaloid-producing plants are beginning to shed light on the specific enzymes involved. researchgate.netnih.gov

The initial steps of the pathway would logically involve:

Lysine Decarboxylase: This enzyme catalyzes the conversion of L-lysine to cadaverine, a crucial entry point into the pathway.

Amine Oxidases: Copper-containing amine oxidases (CuAOs) or FAD-dependent polyamine oxidases are likely responsible for the oxidative deamination of cadaverine to the corresponding aminoaldehyde, which spontaneously cyclizes to the iminium cation, Δ¹-piperideine. rsc.org

The subsequent, more complex transformations leading to the spirocyclic core of this compound are less understood but are hypothesized to involve:

Pictet-Spenglerase-like Enzymes or Mannich-like Reaction Catalysts: The key C-C and C-N bond-forming reactions that assemble the spirocyclic skeleton are likely catalyzed by enzymes that facilitate Mannich-like reactions, a common theme in alkaloid biosynthesis. rsc.org

Oxidoreductases: Enzymes such as cytochrome P450 monooxygenases and various dehydrogenases/reductases are undoubtedly critical for tailoring the alkaloid scaffold. nih.govnih.gov These enzymes would be responsible for introducing hydroxyl groups and controlling the stereochemistry of the final molecule. The presence of a hydroxyl group in this compound points directly to the action of an oxidoreductase at a late stage of the biosynthesis. nih.gov

Recent studies on other complex alkaloids, like the Amaryllidaceae alkaloids, have revealed that key condensation and reduction steps can be catalyzed by specific synthases and reductases, suggesting that analogous, yet-to-be-identified enzymes operate in Nitraria. frontiersin.org The identification and characterization of these specific enzymes in Nitraria species are a key area for future research, which could enable the biotechnological production of these valuable compounds. rsc.orgnih.gov

Chemoenzymatic Synthetic Strategies for this compound and Analogs

The structural complexity and stereochemical challenges of this compound have made it an attractive target for chemoenzymatic synthesis. nih.gov These strategies combine the precision of enzymatic catalysis with the versatility of chemical synthesis to create efficient and stereoselective routes to the natural product and its analogs. beilstein-journals.org

Several successful chemoenzymatic approaches have been reported, often relying on a key enzymatic step to establish the crucial stereochemistry. researchgate.netacs.org A prominent strategy involves the use of lipases for the kinetic resolution of a racemic intermediate. For example, a racemic alcohol can be selectively acylated by a lipase, separating it into two enantiomerically enriched streams—the acylated product and the unreacted alcohol. mdpi.com This resolved intermediate can then be carried forward through a series of chemical steps to furnish enantiopure this compound.

Another powerful chemoenzymatic strategy employs enzyme-catalyzed carbon-carbon bond formation. For instance, promiscuous hydrolase activity has been shown to catalyze double Michael additions to construct spiro[5.5]undecane derivatives, which are the core structure of this compound. researchgate.net

More advanced strategies have focused on the enantioselective total synthesis using phase-transfer catalysis in combination with enzymatic transformations. acs.orgresearchgate.net In one notable synthesis, an enantioselective phase-transfer catalytic allylation was used to set a key quaternary stereocenter. researchgate.netacs.org This chiral building block was then elaborated through chemical reactions, including a Dieckmann condensation, to construct the spirocyclic framework. researchgate.net A final diastereoselective reduction, which could potentially be achieved enzymatically with a ketoreductase, yields the target molecule, this compound. researchgate.netacs.org

These chemoenzymatic routes not only provide access to the natural this compound but also open the door to the synthesis of a wide range of non-natural analogs for further biological investigation. nih.gov By modifying the substrates used in either the chemical or enzymatic steps, chemists can create novel structures with potentially new or enhanced properties. mdpi.comrsc.org

Data Tables

Table 1: Key Proposed Intermediates in this compound Biosynthesis

IntermediatePrecursorProposed Role
L-LysinePrimary MetabolismInitial building block of the pathway
CadaverineL-LysineProduct of decarboxylation
Δ¹-PiperideineCadaverineCyclized product of oxidative deamination, key reactive intermediate
Dimeric Piperideine AdductΔ¹-PiperideinePrecursor to the spirocyclic core

Table 2: Enzyme Classes Implicated in this compound Biosynthesis

Enzyme ClassProposed FunctionExample Reaction
DecarboxylasesRemoval of a carboxyl groupL-Lysine → Cadaverine
Amine OxidasesOxidative deaminationCadaverine → 5-Aminopentanal
Oxidoreductases (e.g., Dehydrogenases, P450s)Redox reactions, introduction of functional groupsFormation of hydroxyl groups, stereochemical control
Transferases (e.g., Pictet-Spenglerase-like)Carbon-carbon and carbon-nitrogen bond formationAssembly of the spirocyclic scaffold

Table 3: Chemoenzymatic Synthesis Approaches for this compound

Key StrategyEnzyme/Catalyst TypePurposeReference
Enantioselective Phase-Transfer CatalysisChiral Phase-Transfer CatalystAsymmetric α-allylation of a lactam researchgate.netacs.org
Enzymatic Kinetic ResolutionLipaseSeparation of racemic alcohol intermediates mdpi.com
Biocatalytic Michael AdditionHydrolase (promiscuous activity)Formation of the spiro[5.5]undecane core researchgate.net

Advanced Research Applications and Chemical Biology Probes

Development of (+)-Isonitramine as a Molecular Probe for Target Validation

A molecular probe is a small molecule used to study and manipulate biological systems, such as proteins, to understand their function and validate them as potential therapeutic targets. researchgate.net The development of a compound like this compound into a molecular probe would involve demonstrating its specific interaction with a biological target. The spiropiperidine scaffold, a key feature of this compound, is a recognized pharmacophore in medicinal chemistry, known to be present in numerous biologically active natural products and synthetic molecules. tandfonline.comwhiterose.ac.uk This scaffold's rigidity and three-dimensional nature make it an attractive starting point for designing selective ligands. whiterose.ac.uk

The synthesis of this compound has been achieved through various stereoselective methods, which also allows for the potential creation of derivatives. rsc.orgrsc.orgacs.orgnih.govresearchgate.net This synthetic accessibility is crucial for developing a suite of molecular probes, including versions with photoaffinity labels or "clickable" handles for target identification and visualization experiments. Although specific target validation studies employing this compound are not yet widely reported, its reported biological activities, such as potential anticancer and antidiabetic effects, suggest the existence of specific molecular targets worthy of investigation. researchgate.net The process would involve using this compound or its derivatives to confirm the role of a hypothesized target protein in a disease process, a critical step in the early stages of drug discovery. cardiff.ac.uk

Table 1: Key Characteristics for a Molecular Probe and the Potential of this compound

CharacteristicDescriptionRelevance of this compound
Potency The concentration of the probe required to elicit a biological response.Biological activities suggest inherent potency, though specific IC50/EC50 values against validated targets are needed.
Selectivity The ability to interact with a specific target over others.The defined stereochemistry of the spiropiperidine scaffold offers a basis for designing selective interactions.
Cellular Permeability The ability to cross cell membranes to reach intracellular targets.As a small molecule alkaloid, it is likely to possess some degree of cell permeability, which would need to be experimentally verified.
Mechanism of Action A well-understood mode of interaction with the target (e.g., inhibitor, agonist).The mechanism of action for its observed biological effects is an area for future research.
Synthetic Tractability The ease of synthesizing the probe and its derivatives.Multiple total syntheses have been reported, indicating good synthetic accessibility. rsc.orgrsc.orgacs.orgnih.govresearchgate.net

Use in Mechanistic Elucidation of Metabolic Pathways

Metabolic pathways are series of interconnected chemical reactions occurring within a cell. The study of these pathways is fundamental to understanding normal physiology and disease states. Chemical probes can be instrumental in dissecting these complex networks by inhibiting or activating specific enzymes, leading to the accumulation or depletion of certain metabolites. mdpi.comcreative-proteomics.com

The biosynthesis of Nitraria alkaloids, including structures related to isonitramine, is thought to involve lysine-based metabolic routes. rsc.org While the specific metabolic pathways modulated by this compound are not yet fully elucidated, its structural similarity to other biologically active alkaloids suggests it could interfere with various cellular processes. For instance, some alkaloids are known to influence neurotransmitter pathways, ion channel function, or metabolic enzymes. The reported potential of Nitraria extracts to possess lipid-lowering and hypoglycemic effects points towards an interaction with metabolic pathways related to glucose and lipid metabolism. spandidos-publications.comresearchgate.net

To utilize this compound for the mechanistic elucidation of metabolic pathways, researchers could employ techniques such as metabolomics. By treating cells or organisms with this compound and analyzing the resulting changes in the metabolome, it would be possible to identify which pathways are perturbed. nih.gov This approach could reveal novel enzymatic targets of the compound and shed light on the biochemical basis of its biological activities. For example, if treatment with this compound leads to an accumulation of a specific lipid precursor, it would suggest inhibition of a downstream enzyme in that lipid's metabolic pathway.

Integration into High-Throughput Screening for Novel Target Identification (as a scaffold or lead)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds to identify "hits"—molecules that modulate a biological target of interest. bmglabtech.comdrugtargetreview.com These hits can then be optimized into lead compounds for further drug development. upmbiomedicals.com

The spiropiperidine core of this compound represents a valuable scaffold for inclusion in HTS libraries. tandfonline.comwhiterose.ac.ukclinmedkaz.org A scaffold is a core chemical structure from which a library of related compounds can be built. The three-dimensional and rigid nature of the spiropiperidine scaffold is a desirable trait in drug discovery, as it can lead to higher binding affinity and selectivity compared to more flexible molecules. whiterose.ac.uk The known biological activities of Nitraria alkaloids further validate this scaffold as being "biologically relevant". spandidos-publications.comresearchgate.netnih.gov

The process of integrating this compound or its derivatives into an HTS campaign would involve several steps:

Library Generation: Synthesizing a diverse library of compounds based on the this compound scaffold. This would involve modifying various functional groups on the molecule to explore the structure-activity relationship (SAR).

Assay Development: Creating a robust and automated assay that measures the activity of a specific biological target. nih.gov

Screening: Testing the compound library against the target in a high-throughput format. bmglabtech.com

Hit Identification and Validation: Identifying compounds that show significant activity and confirming their effects through secondary assays. upmbiomedicals.com

While there is no specific published evidence of this compound being used as a scaffold in a large-scale HTS campaign for novel target identification, the principles of drug discovery strongly support its potential in this area. The discovery of potent anti-tubercular agents based on the spiro-piperidine scaffold highlights the success of this approach. tandfonline.com

Computational and Theoretical Studies in Chemical Research

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are used to model the electronic structure and energy of molecules. dovepress.com These calculations provide a first-principles approach to understanding chemical phenomena by examining the behavior of electrons within a molecule. dovepress.com For a molecule such as (+)-Isonitramine, these methods can elucidate its fundamental chemical nature.

Density Functional Theory (DFT) is a powerful quantum chemical method that calculates the electronic properties of a system based on its electron density rather than a complex wavefunction. researchgate.net This approach has proven highly effective for studying the intricate details of reaction mechanisms and the conformational preferences of flexible molecules. researchgate.netresearchgate.net

In the context of spirocyclic alkaloids like this compound, DFT has been instrumental in elucidating the mechanisms of key synthetic steps. For instance, DFT-based conformational analysis has been successfully applied to understand the high enantioselectivity achieved during the synthesis of Nitraria alkaloids. rsc.orgmdpi.com Researchers use DFT to model the transition states of reactions, such as the phase-transfer catalytic alkylation used in isonitramine synthesis. rsc.orgspandidos-publications.com By calculating the energies of different conformational states of the catalyst-substrate complex, chemists can rationalize and predict which diastereomeric transition state is lower in energy, thus leading to the observed stereochemical outcome. rsc.orgmdpi.com

Conformational analysis of the molecule itself is also critical. DFT calculations can map the potential energy surface of this compound, identifying the most stable (lowest energy) three-dimensional structures. nih.govnih.gov This is vital because a molecule's conformation dictates its physical properties and how it interacts with biological targets. The process involves suggesting multiple possible conformers and using DFT to optimize their geometries and calculate their relative energies to determine the most thermodynamically stable form. nih.gov

Table 1: Application of DFT in the Study of this compound and Related Compounds

Computational Method Application Area Key Insights
DFT (B3LYP/6-31G(d,p)) Conformational Analysis Determination of the lowest energy conformers and prediction of the most stable three-dimensional structure. nih.gov
DFT Reaction Mechanism Elucidation of transition state geometries and energies to explain the stereoselectivity in catalytic reactions. researchgate.netrsc.org

Beyond structure, DFT is used to predict a molecule's electronic properties, which are fundamental to its reactivity. researchgate.netdost.gov.ph By calculating descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insight into a molecule's susceptibility to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, these calculations can help predict sites of potential metabolic transformation or chemical reaction. For example, mapping the electrostatic potential onto the molecule's surface can reveal electron-rich regions (likely to be attacked by electrophiles or act as hydrogen bond acceptors) and electron-poor regions (susceptible to nucleophilic attack). This information is invaluable for understanding how the molecule might interact with other molecules, including biological macromolecules, and for designing derivatives with altered reactivity. researchgate.net Quantum chemical calculations can also provide reliable, physics-based information on reaction profiles, quantifying the thermodynamic and kinetic parameters of various reaction pathways. dovepress.com

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Conformational Analysis

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a view of molecules in motion. researchgate.netunpad.ac.id MD simulations solve Newton's laws of motion for a system of atoms and molecules, generating a trajectory that reveals how a system evolves over time. researchgate.netacs.org This is particularly useful for exploring the vast conformational landscape of flexible molecules like this compound and for simulating their interactions with biological targets. pitt.edu

MD simulations can reveal the different shapes (conformations) a molecule can adopt in solution and the relative probabilities of finding it in each shape. This dynamic picture is often more biologically relevant than a single, static low-energy structure. pitt.edu For drug discovery, MD is crucial for understanding how a ligand binds to its protein target. unpad.ac.id Simulations can model the entire binding process, from the initial encounter to the final bound state, revealing the key intermolecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex. nih.govresearchgate.net

Although specific MD studies on this compound are not widely published, the methodology has been applied to other compounds from the Nitraria genus to understand their biological activity. For example, molecular dynamics simulations have been used to investigate how anthocyanins from Nitraria fruits interact with and inhibit α-glucosidase, revealing stable binding configurations within the enzyme's active site. orcid.org Similarly, MD studies on other alkaloids have been used to evaluate the stability of ligand-protein complexes and analyze binding modes. researchgate.netgoogle.com These studies serve as a blueprint for how MD simulations could be applied to this compound to explore its conformational flexibility and potential interactions with pharmacological targets.

Virtual Screening and Ligand-Based Drug Design for Potential Biological Modulators

Ligand-based drug design (LBDD) is a computational strategy used when the 3D structure of a biological target is unknown. researchgate.netnih.gov It relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. This approach uses a set of known active molecules to build a model, or pharmacophore, that defines the essential structural features required for activity. researchgate.netresearchgate.net

This methodology has been successfully applied to alkaloids from the Nitraria genus. This compound, a synthetic Nitraria alkaloid, was identified as a compound that protects pancreatic β-cells and attenuates postprandial hyperglycemia. bwise.kr Further investigation revealed that isonitramine exerts a significant inhibitory effect on α-glucosidases, which is a key mechanism for its anti-diabetic potential.

The discovery of such activities often begins with virtual screening, where large databases of compounds are computationally evaluated for their potential to bind to a target or match a pharmacophore model. researchgate.netresearchgate.net For this compound and its analogs, researchers can develop pharmacophore models based on its known structure and activity. bwise.kr These models can then be used to screen for other molecules, potentially leading to the discovery of new biological modulators with improved potency or different properties. researchgate.net

Table 2: Identified Biological Activity of this compound

Compound Biological Target/System Observed Effect Research Approach
This compound Pancreatic β-cells Protective effect against alloxan-induced oxidative stress. In vivo (zebrafish model)
This compound Carbohydrate Metabolism Attenuation of postprandial hyperglycemia. In vivo (zebrafish model)
This compound α-Glucosidases Significant inhibitory activity. In vitro enzyme assay
This compound PEPCK expression Decreased expression. In vivo (zebrafish model)

Prediction of Stereoselectivity in Complex Synthetic Reactions

The synthesis of a specific stereoisomer of a complex molecule like this compound is a significant challenge. The molecule possesses a chiral quaternary carbon at the center of its 2-azaspiro[5.5]undecane-7-ol framework, making stereocontrol essential. spandidos-publications.comorcid.org Computational chemistry plays a vital role in predicting and understanding the stereoselectivity of the reactions used to create these specific chiral centers.

The highly enantioselective total synthesis of this compound has been achieved using methods such as asymmetric phase-transfer catalytic (PTC) alkylation. spandidos-publications.com The success of this reaction, achieving high enantiomeric excess (e.g., 98% ee), depends on the choice of the chiral phase-transfer catalyst, such as (S,S)-NAS bromide. spandidos-publications.com

Computational studies, particularly DFT calculations, have been employed to model the key transition states in these reactions. rsc.org By comparing the calculated free energy barriers for the pathways leading to the different stereoisomers, chemists can predict which isomer will be the major product. These theoretical predictions were found to be consistent with the experimental results, confirming the models' utility. rsc.org For example, analysis of the catalyst-substrate complex can reveal the specific non-covalent interactions that stabilize one transition state over the other, thereby governing the stereochemical outcome. rsc.org This predictive power allows for the rational design of catalysts and reaction conditions to achieve the desired stereoselectivity, saving significant time and resources in the laboratory. rsc.org

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Biological Targets and Mechanisms beyond Carbohydrate Metabolism

Current understanding of (+)-isonitramine's biological activity is largely centered on its influence on carbohydrate metabolism, specifically its inhibitory effects on α-glucosidases. researchgate.net However, the structural similarity of Nitraria alkaloids to neurotoxic compounds like (–)-histrionicotoxin suggests the potential for a broader range of biological targets. acs.org The exploration of traditionally "undruggable" targets with diverse small molecule libraries is a growing trend in drug discovery, and this compound could serve as a valuable scaffold in this endeavor. nih.govnih.gov

Future investigations should aim to:

Identify Novel Protein Interactions: Employing techniques like affinity chromatography and proteomics to pull down and identify proteins that directly bind to this compound. This could reveal unexpected targets in various signaling pathways.

Explore Neuromodulatory Effects: Given the structural parallels to neurotoxins, investigating the interaction of this compound with ion channels, neurotransmitter receptors, and transporters in the central nervous system is a logical next step.

Investigate Anti-proliferative and Anti-inflammatory Potential: Extracts from Nitraria plants have shown anti-proliferative effects on cancer cell lines. acs.orgresearchgate.net Isolating and testing the specific activity of this compound in this context, along with exploring its potential anti-inflammatory properties, could open new therapeutic avenues.

Unraveling Metabolic Effects Beyond Glucose: While the impact on carbohydrate metabolism is known, a deeper dive into its effects on lipid metabolism and other interconnected metabolic pathways is warranted. nih.govmdpi.comresearchgate.netmdpi.com Techniques like metabolomics could provide a comprehensive picture of the metabolic perturbations induced by this compound.

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The synthesis of this compound presents a significant chemical challenge due to the presence of a chiral quaternary carbon center at the spirocyclic junction. researchgate.netacs.org While several enantioselective total syntheses have been reported, there is still a need for more efficient and scalable methods. acs.orgnih.govnih.govacs.org

Key areas for development include:

Novel Cyclization Strategies: The construction of the 2-azaspiro[5.5]undecane core is a critical step. researchgate.net Investigating new cyclization reactions, such as intramolecular Mannich reactions, Diels-Alder reactions, or ring-closing metathesis, could offer alternative and potentially more efficient routes. researchgate.netresearchgate.net

Advanced Computational Modeling for Precise Mechanistic and SAR Prediction

Computational modeling is an increasingly powerful tool in drug discovery and chemical synthesis. nih.govmdpi.comnih.gov For this compound, computational approaches can provide valuable insights into its mechanism of action and guide the design of more potent and selective analogs.

Future computational studies could focus on:

Molecular Docking and Dynamics Simulations: Simulating the interaction of this compound with known and potential biological targets can help elucidate the binding mode and predict binding affinities. nih.govmdpi.com This can provide a molecular basis for its observed biological activities and guide the design of derivatives with improved target engagement.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, researchers can establish mathematical relationships between the structural features of this compound analogs and their biological activity. nih.govmdpi.comwikipedia.orgnih.gov This allows for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Reaction Mechanism and Stereoselectivity Prediction: Computational chemistry can be used to model the transition states of key synthetic steps, providing insights into the origins of stereoselectivity. mdpi.com This understanding can aid in the rational design of catalysts and reaction conditions to improve the efficiency of the synthesis.

Exploration of Chemo- and Biocatalytic Approaches for Sustainable Synthesis

The development of sustainable synthetic methods is a critical goal in modern chemistry. For this compound, this involves exploring both chemo- and biocatalytic approaches to reduce environmental impact and improve efficiency.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : Assigning stereochemistry via coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations .
  • X-ray crystallography : Confirming spirocyclic quaternary carbon configurations .
  • HPLC with chiral columns : Quantifying enantiomeric excess (ee) post-synthesis .
    Ensure compliance with reproducibility standards by detailing instrument parameters (e.g., solvent, column type) in supplementary materials .

What strategies optimize enantiomeric excess in asymmetric this compound synthesis?

Q. Advanced Research Focus

  • Chiral auxiliary design : Use of sterically hindered amines to enhance stereochemical induction .
  • Catalyst screening : Testing transition-metal catalysts (e.g., Pd, Ru) for kinetic resolution.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce racemization .
    Validate outcomes via comparative ee analysis across reaction scales (mg to gram) .

How should researchers design experiments to ensure reproducibility in this compound studies?

Q. Basic Research Focus

  • Protocol standardization : Document exact stoichiometry, temperature gradients, and purification steps (e.g., column chromatography conditions) .
  • Raw data archiving : Include unprocessed NMR spectra, HPLC chromatograms, and crystallography data in supplementary files .
  • Negative controls : Replicate prior syntheses (e.g., racemic routes) to benchmark new methods .

How can unexpected byproducts in this compound synthesis be systematically analyzed?

Q. Advanced Research Focus

  • Byproduct isolation : Use preparative HPLC/TLC to separate minor components .
  • Mechanistic probing : Isotopic labeling (e.g., 13C^{13}\text{C}) to trace reaction pathways.
  • Cross-disciplinary collaboration : Engage computational chemists to model alternative reaction pathways .
    Publish full spectral datasets and crystallographic coordinates to enable peer validation .

What frameworks guide the formulation of research questions for this compound studies?

Methodological Focus
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure inquiries, such as:

  • "How does solvent polarity impact the stereoselectivity of SN2′ cyclization in this compound synthesis?"
    Align hypotheses with gaps in existing literature (e.g., understudied eight-membered ring byproducts) .

How should contradictory data in this compound research be presented and interpreted?

Q. Advanced Research Focus

  • Transparent reporting : Use tables to juxtapose conflicting results (e.g., ee values under different conditions) .
  • Error analysis : Quantify uncertainties in instrumentation (e.g., NMR integration errors) and reaction reproducibility .
  • Contextual discussion : Relate contradictions to limitations in current models (e.g., incomplete understanding of allylic strain effects) .

What are the best practices for documenting synthetic procedures in peer-reviewed publications?

Q. Methodological Focus

  • Structured experimental sections : Include subsections for substrate preparation, reaction optimization, and characterization .
  • Supplementary materials : Provide step-by-step videos or interactive spectra for complex steps .
  • Ethical citations : Acknowledge prior synthetic routes (e.g., Kozikowski’s foundational work) to contextualize advancements .

How can computational tools enhance mechanistic studies of this compound synthesis?

Q. Advanced Research Focus

  • MD simulations : Model solvent-solute interactions to predict reaction pathways.
  • DFT calculations : Compare energy barriers for competing stereochemical outcomes .
  • Machine learning : Train models on historical reaction data to forecast optimal conditions.
    Validate computational predictions with experimental ee measurements .

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Reactant of Route 1
(+)-Isonitramine
Reactant of Route 2
(+)-Isonitramine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.